molecular formula C16H21FN2O B1443403 2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide CAS No. 1291647-45-4

2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide

Cat. No.: B1443403
CAS No.: 1291647-45-4
M. Wt: 276.35 g/mol
InChI Key: DWTPTHUKYWHLGN-UHFFFAOYSA-N
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Description

2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide is a synthetic organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a fluorine atom, a pyridine ring, and a bicyclo[2.2.1]heptane moiety, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-fluoro-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O/c1-15(2)11-4-6-16(15,3)12(9-11)19-14(20)10-5-7-18-13(17)8-10/h5,7-8,11-12H,4,6,9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTPTHUKYWHLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)NC(=O)C3=CC(=NC=C3)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine and 2-fluoropyridine-4-carboxylic acid.

    Coupling Reaction: The amine group of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine is coupled with the carboxylic acid group of 2-fluoropyridine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Similar bicyclic structure but lacks the pyridine ring and fluorine atom.

    2-fluoropyridine-4-carboxamide: Contains the pyridine ring and fluorine atom but lacks the bicyclic structure

Uniqueness

2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide is unique due to its combination of a fluorinated pyridine ring and a bicyclic heptane structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

The compound 2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide is a derivative of pyridine that incorporates a bicyclic structure known for its unique biological properties. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H20FN1O\text{C}_{15}\text{H}_{20}\text{F}\text{N}_{1}\text{O}

This structural configuration allows for various interactions with biological targets, influencing its activity profile.

Antiviral Activity

Recent studies have indicated that compounds derived from the bicyclic framework exhibit significant antiviral properties. For instance, related compounds have shown efficacy against various viral infections by inhibiting viral replication and modulating host immune responses . The mechanism often involves interference with viral polymerase activity or disruption of viral entry into host cells.

Antitumor Effects

Research on similar bicyclic compounds has highlighted their potential as antitumor agents. These compounds have demonstrated inhibitory effects on cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation . The incorporation of specific substituents, like the fluoro group in this compound, may enhance its potency against certain cancer types.

Anti-inflammatory Properties

The anti-inflammatory effects of bicyclic compounds have been documented in several studies. They are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This property makes them potential candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Substituent Effect on Activity
Fluoro groupIncreases lipophilicity and enhances receptor binding
Bicyclic structureProvides a rigid conformation beneficial for target interaction
Carboxamide functionalityEnhances solubility and bioavailability

Case Studies

  • Antiviral Efficacy : A study evaluating the antiviral properties of structurally related compounds demonstrated that modifications to the bicyclic core significantly improved antiviral potency against influenza viruses. The study indicated that the presence of a fluorine atom could enhance binding affinity to viral proteins .
  • Antitumor Activity : In vitro assays using cancer cell lines showed that derivatives similar to this compound exhibited cytotoxic effects, particularly in breast cancer models (MCF-7 and MDA-MB-231). The combination of these compounds with established chemotherapeutics resulted in synergistic effects, suggesting a potential for combination therapy in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide

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